molecular formula C26H16ClN3O5 B10899384 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(4-cyanophenyl)benzamide

4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(4-cyanophenyl)benzamide

Cat. No.: B10899384
M. Wt: 485.9 g/mol
InChI Key: ZHQSLCGBDUQMCY-UHFFFAOYSA-N
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Description

4-[3-(3-Chlorophenoxy)-5-nitrophenoxy]-N~1~-(4-cyanophenyl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core substituted with chlorophenoxy, nitrophenoxy, and cyanophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N~1~-(4-cyanophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenoxy ring.

    Coupling Reaction: Formation of the benzamide structure through an amide bond formation reaction, often using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI.

    Cyanation: Introduction of a cyano group to the phenyl ring, which can be achieved using reagents like copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration and chlorination reactions, followed by efficient coupling and cyanation steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).

    Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH~4~).

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products

    Amino derivatives: From the reduction of the nitro group.

    Substituted phenoxy compounds: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N~1~-(4-cyanophenyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis and materials science.

Biology

In biological research, this compound can be used to study the effects of nitro and cyano groups on biological systems. It may serve as a probe to investigate enzyme interactions and receptor binding.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. The presence of multiple functional groups allows for the exploration of various pharmacophores, which can be optimized for therapeutic activity.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N~1~-(4-cyanophenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro and cyano groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(3-Chlorophenoxy)-5-nitrophenoxy]-N~1~-(4-methylphenyl)benzamide
  • 4-[3-(3-Chlorophenoxy)-5-nitrophenoxy]-N~1~-(4-aminophenyl)benzamide

Uniqueness

Compared to similar compounds, 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N~1~-(4-cyanophenyl)benzamide is unique due to the presence of the cyano group, which can significantly alter its electronic properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C26H16ClN3O5

Molecular Weight

485.9 g/mol

IUPAC Name

4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(4-cyanophenyl)benzamide

InChI

InChI=1S/C26H16ClN3O5/c27-19-2-1-3-23(12-19)35-25-14-21(30(32)33)13-24(15-25)34-22-10-6-18(7-11-22)26(31)29-20-8-4-17(16-28)5-9-20/h1-15H,(H,29,31)

InChI Key

ZHQSLCGBDUQMCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)[N+](=O)[O-]

Origin of Product

United States

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